molecular formula C12H14BrN3 B1402009 3-Bromo-2-(piperidin-1-ylamino)benzonitrile CAS No. 1707373-98-5

3-Bromo-2-(piperidin-1-ylamino)benzonitrile

Cat. No.: B1402009
CAS No.: 1707373-98-5
M. Wt: 280.16 g/mol
InChI Key: YTYKYCLXNDIQRQ-UHFFFAOYSA-N
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Description

3-Bromo-2-(piperidin-1-ylamino)benzonitrile (CAS 1707373-98-5) is a specialized chemical building block with the molecular formula C12H14BrN3 and a molecular weight of 280.17 g/mol. This compound features a benzonitrile core scaffold substituted at the 2-position with a (piperidin-1-yl)amino group and at the 3-position with a bromine atom, creating a multifunctional structure valuable for medicinal chemistry and drug discovery research. The bromine substituent provides a site for further functionalization via cross-coupling reactions, while the electron-deficient nitrile group can influence molecular polarity and participate in hydrogen bonding interactions. Piperidine-containing compounds similar to this structure have demonstrated significant research potential in pharmaceutical development, particularly as protein kinase inhibitors with antineoplastic applications . Compounds within this structural class are frequently investigated for their ability to modulate enzymatic activity and are explored as potential therapeutic agents for various diseases . Researchers utilize this chemical in designing targeted molecular entities, studying structure-activity relationships, and developing novel bioactive compounds. The compound should be stored at -20°C for long-term preservation (1-2 years) or at -4°C for shorter periods (1-2 weeks) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and implement appropriate safety precautions, including wearing protective gloves, protective clothing, eye protection, and face protection.

Properties

IUPAC Name

3-bromo-2-(piperidin-1-ylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c13-11-6-4-5-10(9-14)12(11)15-16-7-2-1-3-8-16/h4-6,15H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYKYCLXNDIQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C=CC=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(piperidin-1-ylamino)benzonitrile typically involves the reaction of 3-bromo-2-nitrobenzonitrile with piperidine under specific conditions. The nitro group is reduced to an amine, which then reacts with piperidine to form the desired product. The reaction is usually carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(piperidin-1-ylamino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted benzonitriles.

    Reduction: 3-Bromo-2-(piperidin-1-ylamino)benzylamine.

    Oxidation: This compound N-oxide.

Scientific Research Applications

3-Bromo-2-(piperidin-1-ylamino)benzonitrile is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As an intermediate in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(piperidin-1-ylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The bromine atom and piperidine ring play crucial roles in binding to the active sites of the targets, thereby exerting its effects .

Comparison with Similar Compounds

3-Bromo-2-(methylamino)benzonitrile (CAS 92236-75-4)

  • Substituents: Methylamino group at position 2, bromine at position 3.
  • Key Differences: Replacing the piperidin-1-ylamino group with methylamino reduces steric hindrance and basicity. The smaller methyl group may enhance solubility in polar solvents but limit interactions with hydrophobic targets.

Combi-Blocks Brominated Benzonitriles ()

Examples include:

  • 2-Bromo-6-(dimethylamino)benzonitrile (CAS 1365271-61-9): Bromine at position 2, dimethylamino at position 6.
  • 5-Bromo-2-(dimethylamino)benzonitrile (CAS 501086-59-5): Bromine at position 5, dimethylamino at position 2.
  • Key Differences: Substituent Type: Dimethylamino (tertiary amine) vs. piperidin-1-ylamino (secondary amine). Tertiary amines lack hydrogen-bonding capability, which may reduce binding affinity in biological systems. Bromine Position: Alters electronic effects on the aromatic ring, directing subsequent reactions (e.g., electrophilic substitution) to specific sites .

Pyridine Derivatives ()

  • 2-Bromo-3-methylpyridine (CAS 3430-17-9) : Bromine at position 2, methyl group at position 3 on a pyridine ring.
  • Key Differences : The pyridine ring’s inherent basicity contrasts with the benzene ring’s electron-withdrawing nitrile group, affecting reactivity in cross-coupling reactions .

Data Table: Comparative Analysis of Brominated Benzonitrile Derivatives

Compound Name CAS RN Bromine Position Amino Group Type Availability/Notes
This compound Not Available 3 Piperidin-1-ylamino Hypothetical/Not reported in evidence
3-Bromo-2-(methylamino)benzonitrile 92236-75-4 3 Methylamino Discontinued
2-Bromo-6-(dimethylamino)benzonitrile 1365271-61-9 2 Dimethylamino Available (Combi-Blocks)
5-Bromo-2-(dimethylamino)benzonitrile 501086-59-5 5 Dimethylamino Available (Combi-Blocks)

Research Findings and Implications

Substituent Effects on Physicochemical Properties

  • Piperidin-1-ylamino vs. Secondary amines (piperidinyl) can participate in hydrogen bonding, unlike tertiary amines (dimethylamino), influencing target engagement .

Bromine Positioning and Reactivity

  • Bromine at position 3 (meta to nitrile) deactivates the ring, directing electrophiles to the para position. This contrasts with bromine at positions 2 or 5, which may favor ortho/para substitution patterns in further functionalization .

Discontinuation of Analogs

  • The piperidinyl variant may address these issues through improved steric protection or metabolic stability.

Biological Activity

3-Bromo-2-(piperidin-1-ylamino)benzonitrile is a compound with significant potential in medicinal chemistry and biological research. Its molecular formula is C12H14BrN3, and it has garnered attention for its role as an enzyme inhibitor and receptor ligand.

  • Molecular Weight : 280.16 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1707373-98-5

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the piperidine ring enhances its binding affinity to active sites, allowing it to act as an inhibitor or modulator of various biological processes.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, making it a valuable candidate in drug development. For instance, studies have shown that halogenated derivatives, including those with bromine substitutions, often exhibit enhanced inhibitory activity against specific targets compared to their non-halogenated counterparts .

Receptor Modulation

This compound has been explored for its potential as a receptor ligand. Its structure allows for selective binding to receptors involved in pain modulation and other physiological processes, which could lead to therapeutic applications in managing conditions such as neuropathic pain .

Case Studies and Research Findings

Numerous studies have highlighted the compound's biological effects:

  • Antinociceptive Activity : In animal models, this compound demonstrated significant antinociceptive effects, suggesting its potential use in pain management therapies .
  • Structure-Activity Relationship (SAR) : SAR studies have revealed that modifications to the piperidine ring and the introduction of various substituents can significantly affect the compound's biological activity. For example, various brominated aniline derivatives were synthesized and evaluated for their inhibitory potency against target enzymes, with results indicating that specific substitutions enhance activity .
  • Pharmacological Profiles : The compound has been tested for its effects on different cell lines, showing promising results in inhibiting cell proliferation in cancer models. The IC50 values indicate a potent effect against certain cancer types, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes related to pain pathways
Receptor ModulationActs as a ligand for receptors involved in nociception
Antinociceptive EffectsDemonstrated significant pain relief in animal models
Anticancer ActivityInhibits proliferation in various cancer cell lines

Q & A

What are the key synthetic challenges in optimizing the reaction pathway for 3-Bromo-2-(piperidin-1-ylamino)benzonitrile, and how can competing side reactions be mitigated?

Basic
The synthesis of this compound involves nucleophilic aromatic substitution (SNAr) at the brominated position, followed by piperidine coupling. Key challenges include:

  • Regioselectivity : Competing reactions at the nitrile group or unintended positions on the benzene ring.
  • Catalyst poisoning : Strong adsorption of intermediates (e.g., amines) on Pd-based catalysts, leading to reduced activity .
    Methodological Solution :
  • Use pre-treatment strategies (e.g., HCOOH–NEt3) to passivate catalyst surfaces and minimize adsorption-driven deactivation .
  • Optimize reaction conditions (temperature, solvent polarity) to favor SNAr over side reactions like oxidation or reduction.

How can advanced spectroscopic techniques resolve ambiguities in structural characterization of intermediates during the synthesis of this compound?

Basic
Structural confirmation of intermediates (e.g., nitroso or imine derivatives) requires multi-technique validation:

  • IR Spectroscopy : Identify nitrile (C≡N stretch at ~2220 cm⁻¹) and amine (N–H stretches) groups .
  • Mass Spectrometry : Use high-resolution MS to distinguish between bromine isotope patterns (m/z 79/81) and confirm molecular ion peaks .
  • NMR : Leverage 2D NOESY or HSQC to resolve overlapping signals in aromatic regions, particularly for substituted benzonitrile derivatives .

What computational approaches are suitable for modeling the adsorption behavior of this compound on catalytic surfaces?

Advanced
The compound’s adsorption on metal catalysts (e.g., Pd, Pt) influences reaction efficiency. Methodological steps include:

  • Density Functional Theory (DFT) : Calculate binding energies of the nitrile group and piperidine moiety on metal clusters .
  • Molecular Dynamics (MD) : Simulate orientation dynamics at liquid-solid interfaces to predict adsorption configurations .
  • Surface-Enhanced Raman Spectroscopy (SERS) : Validate computational predictions by correlating spectral shifts with adsorption-induced electronic changes .

How do electronic effects of substituents impact the reactivity of this compound in cross-coupling reactions?

Advanced
The bromine atom and electron-donating piperidine group create competing electronic effects:

  • Bromine : Acts as a leaving group in SNAr but may sterically hinder coupling reactions (e.g., Suzuki-Miyaura).
  • Piperidine : Electron-donating nature activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attacks.
    Experimental Design :
  • Compare reaction rates with analogs (e.g., 2-Bromo-5-fluorobenzonitrile) to isolate electronic vs. steric effects .
  • Use Hammett parameters (σ⁺) to quantify substituent effects on transition-state stabilization .

What strategies can address discrepancies in catalytic activity data between batch and continuous-flow systems for reactions involving this compound?

Advanced
Continuous-flow systems often show rapid catalyst deactivation compared to batch reactors. Contradictions may arise from:

  • Mass Transfer Limitations : Reduced diffusion in packed-bed reactors vs. stirred tanks.
  • Intermediate Accumulation : Strong adsorption of benzonitrile derivatives on catalyst surfaces .
    Resolution Workflow :
  • Perform ICP-OES to monitor Pd leaching (e.g., 5.56 wt% Pd loss correlates with activity decline ).
  • Introduce scavenger columns downstream to remove poisons (e.g., HCOOH–NEt3) and regenerate catalysts .

How can the biological activity of this compound be systematically explored while avoiding cytotoxicity artifacts?

Advanced
The compound’s piperidine and nitrile groups suggest potential bioactivity (e.g., kinase inhibition). Key considerations:

  • In-Vitro Assays : Use cell-free systems (e.g., enzyme inhibition assays) to isolate direct effects from metabolic interference .
  • Solubility Optimization : Employ co-solvents like benzonitrile (dipole moment: ~4 D) to enhance bioavailability without inducing cytotoxicity .
  • SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or modifying piperidine substituents) to identify critical pharmacophores .

What are the implications of benzonitrile’s liquid-phase stacking behavior for solvation effects in reactions involving this compound?

Advanced
Benzonitrile’s ring-stacking propensity (observed via viscosity fluctuations at ~313 K) affects reaction kinetics:

  • Solvent Structure : Stacking reduces accessibility of the nitrile group, slowing nucleophilic attacks .
  • Temperature Dependence : Design reactions at temperatures where stacking is minimized (e.g., >320 K) to enhance reagent diffusion .
    Validation : Use MD simulations to correlate viscosity profiles with solvent-solute interaction energies .

How can fragmentation patterns from dissociative ionization studies inform the analytical detection of this compound?

Advanced
Electron impact ionization generates diagnostic fragments:

  • Major Channels : Loss of HCN/HNC (appearance energy ~12.5 eV) or Br (m/z 79/81) .
  • IR Fingerprints : Compare experimental IRPD spectra with DFT-calculated vibrational modes for fragment identification .
    Application : Develop GC-MS protocols using retention indices and fragmentation libraries (e.g., NIST) for trace analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-2-(piperidin-1-ylamino)benzonitrile
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3-Bromo-2-(piperidin-1-ylamino)benzonitrile

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